6-Methylpyridazine-3-carbaldehyde

Procurement Supply Chain Sourcing Strategy

6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3) is a methyl-substituted pyridazine heterocycle bearing an aldehyde functionality at the 3-position, with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. It serves as a versatile building block for constructing more complex pyridazine derivatives, which are pharmacologically relevant scaffolds in medicinal chemistry and agrochemical discovery.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 635324-41-3
Cat. No. B1603829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridazine-3-carbaldehyde
CAS635324-41-3
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C=O
InChIInChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3
InChIKeyOPKGSXZJDAALJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridazine-3-carbaldehyde Product Profile


6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3) is a methyl-substituted pyridazine heterocycle bearing an aldehyde functionality at the 3-position, with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol . It serves as a versatile building block for constructing more complex pyridazine derivatives, which are pharmacologically relevant scaffolds in medicinal chemistry and agrochemical discovery . The compound is commercially available from multiple suppliers in purities ranging from 91% to ≥98%, supporting both early-stage exploratory synthesis and late-stage process development .

Workflow Aldehyde-based pyridazine derivatization and library synthesis
Grade range Multiple purity grades available to match early discovery to process development
Supply status Actively manufactured isomer with multi-vendor sourcing for uninterrupted research

6-Methylpyridazine-3-carbaldehyde Substitution Risks


In the pyridazine series, the precise position of the methyl substituent dictates both the electronic properties of the ring and the reactivity of the adjacent aldehyde group, making direct substitution with a 4-methyl or unsubstituted pyridazine-3-carbaldehyde unreliable without re-optimization of reaction conditions [1]. Furthermore, commercial supply chains for alternative methylpyridazine carbaldehydes are markedly less robust, with key isomers such as 4-methylpyridazine-3-carbaldehyde (CAS 77709-14-9) being listed as discontinued by major vendors, thereby introducing significant procurement risk and project delays . Even among vendors offering 6-methylpyridazine-3-carbaldehyde, reported purity levels vary by up to 7% (91% to 98%), which directly impacts stoichiometric calculations and impurity profiles in downstream applications .

Methyl positional sensitivity

The 6-methyl substitution pattern influences aldehyde reactivity; replacing with a 4-methyl or unsubstituted pyridazine-3-carbaldehyde may require reaction re-optimization.

Discontinued isomer supply

4-Methylpyridazine-3-carbaldehyde has been listed as discontinued by major vendors, creating procurement uncertainty if relying on that positional isomer.

Purity variance across vendors

Reported purity differs between suppliers, which can affect stoichiometric calculations and impurity profiles in downstream steps.

6-Methylpyridazine-3-carbaldehyde Comparative Evidence


Supply Chain Advantage Over 4-Methyl Analog

The 4-methylpyridazine-3-carbaldehyde isomer (CAS 77709-14-9) is documented as a discontinued product by at least one major vendor, while the 6-methyl isomer (CAS 635324-41-3) remains in active commercial production and is available from multiple independent suppliers . This supply chain discontinuity for the 4-methyl analog creates a quantifiable procurement advantage for the 6-methyl isomer in terms of reliable access and reduced project risk.

Commercial availability
Head-to-head
Active supply from ≥4 verified vendors vs. comparator listed as discontinued
Procurement reliability context
Vendor catalog review April 2026
Procurement Supply Chain Sourcing Strategy

Fit-for-Purpose Purity Options

Commercially available batches of 6-methylpyridazine-3-carbaldehyde exhibit a documented purity range from 91% to ≥98% . In contrast, the 4-methyl analog is listed only with a minimum purity of 95% and is currently unavailable . The availability of a 98% grade for the 6-methyl isomer provides a quantifiable 3% purity advantage over the nearest available baseline (95%), which can reduce impurity-related variability in sensitive applications.

Purity grades
Head-to-head
91% to NLT 98% purity options vs. comparator min. 95% (discontinued)
Grade selection supports project stage
Vendor specifications as reported
Quality Control Purity Analytical Chemistry

Lower Cost Compared to Unsubstituted Analog

The 6‑methylpyridazine‑3‑carbaldehyde (CAS 635324‑41‑3) is available at approximately $1,227 per gram (for 98% purity, 100 mg) from major vendors, while the unsubstituted pyridazine‑3‑carbaldehyde (CAS 25016‑10‑8) is priced at roughly $3,500 per gram (for 95% purity, 5 mg) . This represents a cost reduction of approximately 73% per gram, a substantial economic advantage for applications where the methyl substituent does not interfere with downstream chemistry.

Procurement cost
Context-dependent
~73% lower cost per gram vs. unsubstituted analog ($1,227/g vs. $3,500/g)
Cost-effective for multi-gram syntheses
Vendor catalog prices; purity grades as indicated
Cost Analysis Procurement Budget Optimization

Knoevenagel Condensation Reactivity

Pyridazine‑3‑carbaldehydes, including 6‑methylpyridazine‑3‑carbaldehyde by structural analogy, participate efficiently in Knoevenagel condensations with active methylene carbanions to yield α,β‑unsaturated derivatives [1]. The methyl group at the 6‑position modulates the electronic character of the pyridazine ring, subtly altering the electrophilicity of the aldehyde carbon compared to the 4‑methyl isomer, a distinction that can be exploited to tune reaction kinetics [2]. While direct kinetic data for the 6‑methyl analog are not available, this class‑level reactivity defines its utility as a building block for constructing extended π‑systems and biologically active scaffolds.

Knoevenagel reactivity
Class-level
Expected to undergo Knoevenagel condensation (class-level inference)
Supports library synthesis planning
No direct kinetic data; electronic effect of 6-Me substitution reported
Organic Synthesis Medicinal Chemistry Building Block

Documented Shelf-Life Stability

Suppliers specify storage at 2–8 °C for this compound, with one vendor guaranteeing a shelf life of 2 years when stored at 20 °C . In contrast, the 4‑methyl analog lacks publicly documented long‑term stability data, introducing uncertainty regarding degradation pathways and shelf‑life for stockpiled inventory . The availability of validated storage protocols for the 6‑methyl isomer reduces the risk of compound deterioration during extended research programs.

Shelf-life stability
Reported
24 months at 20°C (vendor-verified) vs. no data for 4-methyl comparator
Supports bulk procurement planning
Storage at 2–8°C per vendor datasheets
Stability Storage Logistics

6-Methylpyridazine-3-carbaldehyde Applications


Medicinal Chemistry Library Synthesis

Due to its active commercial supply chain and cost advantage over unsubstituted pyridazine‑3‑carbaldehyde (approx. 73% lower per gram), 6‑methylpyridazine‑3‑carbaldehyde is the preferred aldehyde building block for parallel synthesis of pyridazine‑containing libraries in drug discovery programs . Its established Knoevenagel reactivity allows rapid diversification into α,β‑unsaturated derivatives, a key motif in kinase inhibitors and anti‑inflammatory agents .

Impurity-Controlled Process Development

For process development and scale‑up studies, the availability of a NLT 98% purity grade provides a measurable advantage over the 95% grade common among analogs . This higher purity minimizes the introduction of unidentified impurities that could complicate reaction monitoring and purification, thereby streamlining route scouting and analytical method development .

Agrochemical Fungicide Discovery

Pyridazine derivatives have documented fungicidal activity against crop pathogens such as Fusarium oxysporum and Botrytis cinerea . The 6‑methyl substitution pattern may influence both bioavailability and target engagement relative to other methyl isomers, and the assured commercial supply of 6‑methylpyridazine‑3‑carbaldehyde enables iterative structure‑activity relationship (SAR) studies without the procurement delays associated with the discontinued 4‑methyl analog .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Aldehyde building block for pyridazine diversification
Knoevenagel reactivity and substituent tolerance
Impurity-controlled process development
Higher-purity grade availability
Impurity profiling and stoichiometric accuracy
Agrochemical fungicide discovery
Consistently supplied methyl isomer
Fungicidal SAR against Fusarium spp. and Botrytis spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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